molecular formula C11H14O2 B7769750 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde

Cat. No.: B7769750
M. Wt: 178.23 g/mol
InChI Key: XPYRAGGZLQXCBO-UHFFFAOYSA-N
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Description

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring a hydroxyl group, an isopropyl group, and a methyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde can be synthesized through several methods. One common route involves the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-isopropyl-2-methylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-hydroxy-2-methyl-5-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)10-5-9(6-12)8(3)4-11(10)13/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYRAGGZLQXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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